1-(2-Phenoxyethyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring bonded to a phenoxyethyl amine group. The structure consists of a cyclopentane moiety, a five-membered carbon ring, and a phenoxyethyl substituent, which includes a phenyl ring connected to an ethyl group that is further bonded to an amine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preliminary studies suggest that 1-(2-Phenoxyethyl)cyclopentan-1-amine may exhibit biological activity, particularly in modulating neurotransmitter systems due to its structural similarity to known psychoactive compounds. Its interaction with specific receptors could influence various physiological processes, although detailed pharmacological studies are necessary to elucidate its full biological profile.
The synthesis of 1-(2-Phenoxyethyl)cyclopentan-1-amine can be approached through several methods:
The potential applications of 1-(2-Phenoxyethyl)cyclopentan-1-amine include:
Several compounds share structural similarities with 1-(2-Phenoxyethyl)cyclopentan-1-amine. These include:
1-(2-Phenoxyethyl)cyclopentan-1-amine is unique due to its combination of a cyclopentane structure with a phenoxyethyl substituent, potentially offering distinct biological properties that differ from simpler or more commonly studied analogs. This structural complexity could lead to unique interactions within biological systems, warranting further investigation into its pharmacological potential.
Enantioselective construction of the cyclopentane ring forms the foundation for synthesizing chiral 1-(2-phenoxyethyl)cyclopentan-1-amine. Two predominant methodologies emerge from recent advances:
Bicyclic Intermediate Ring-Opening
A 1999 study demonstrated that 2-azabicyclo[2.2.1]heptane systems undergo regioselective ring-opening with nucleophiles to yield chiral cyclopentyl-amines (Figure 1A). Using lithium aluminum hydride, the bicyclic structure cleaves at the bridgehead nitrogen, generating a secondary amine with >90% enantiomeric excess (ee). This method provides a stereochemically defined cyclopentane core but requires subsequent functionalization for phenoxyethyl group installation.
Spirocyclization-Conia–Ene Cascade
A 2024 protocol employs palladium-catalyzed spirocyclization of azlactones with α,β-unsaturated aldehydes (Figure 1B). The Conia–ene reaction forms a spirocyclic intermediate that rearranges to cyclopentene derivatives. Hydrogenation then yields the saturated cyclopentane ring. This method achieves up to 97% ee using a chiral secondary amine catalyst (e.g., (S)-α,α-diphenylprolinol), though substrate scope remains limited to electron-deficient enals.
| Method | Catalyst System | ee (%) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Bicyclic ring-opening | LiAlH₄ | 90–95 | 65–78 | Multi-step functionalization |
| Spirocyclization | Pd(OAc)₂ + chiral amine | 85–97 | 47–70 | Narrow enal substrate range |
Installation of the phenoxyethyl moiety typically occurs through nucleophilic substitution or Mitsunobu reactions:
Alkylation with 2-Phenoxyethyl Halides
Cyclopentanamine reacts with 2-phenoxyethyl chloride in anhydrous tetrahydrofuran (THF) using potassium carbonate as base (Figure 2A). Optimal conditions (60°C, 18 hr) provide 68–72% yield, though competing N-alkylation at the amine necessitates careful stoichiometric control.
Mitsunobu Ether Synthesis
For oxygen-sensitive substrates, the Mitsunobu reaction couples cyclopentanol derivatives with phenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Figure 2B). This method achieves 55–60% yield while preserving amine stereochemistry, making it preferable for late-stage functionalization of chiral intermediates.
Solvent Effects on Etherification
Comparative studies in dimethylformamide (DMF) versus THF show:
Reductive Amination
Cyclopentanone undergoes reductive amination with 2-phenoxyethylamine using sodium cyanoborohydride in methanol (pH 5–6). This method yields 60–65% of the target amine but produces 15–20% diastereomeric byproducts.
Hofmann-Type Rearrangement
Treatment of cyclopentanecarboxamide with bromine in basic conditions generates the primary amine via intermediate isocyanate formation (Figure 3). While effective for unsubstituted cyclopentanes, this method struggles with steric hindrance from the phenoxyethyl group.
Gabriel Synthesis
Phthalimide-protected cyclopentyl bromide intermediates react with 2-phenoxyethylamine, followed by hydrazinolysis to free the amine. This three-step sequence achieves 52% overall yield but requires rigorous exclusion of moisture.
Organocatalytic Enamine Formation
Chiral secondary amines (e.g., Jørgensen–Hayashi catalyst) induce asymmetry during cyclopentane ring formation. In a representative procedure, α,β-unsaturated aldehydes undergo asymmetric cyclization with azlactones, achieving 92–97% ee.
Transition Metal-Mediated Asymmetry
Palladium complexes with BINAP ligands catalyze asymmetric allylic amination of cyclopentenyl derivatives. Using 2-phenoxyethylamine as nucleophile, this method delivers the target compound in 75% yield and 88% ee.
Dynamic Kinetic ResolutionRacemic cyclopentylamine derivatives undergo enzymatic resolution with Candida antarctica lipase B. The (R)-enantiomer reacts preferentially with vinyl acetate, enabling isolation of (S)-1-(2-phenoxyethyl)cyclopentan-1-amine with 99% ee.
The compound 1-(2-phenoxyethyl)cyclopentan-1-amine represents a structurally complex tertiary amine featuring a quaternary carbon center that bridges a cyclopentane ring system with a phenoxyethyl substituent [1]. This molecular architecture presents unique conformational and stereochemical characteristics that have significant implications for its three-dimensional structure and potential interactions with biological systems [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| IUPAC Name | 1-(2-phenoxyethyl)cyclopentan-1-amine |
| Molecular Weight (g/mol) | 205.30 |
| CAS Number | 1082589-75-0 |
| InChI Key | ZLRYAYYFCOYSID-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CCOC2=CC=CC=C2)N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Table 1: Fundamental Molecular Properties of 1-(2-Phenoxyethyl)cyclopentan-1-amine
The conformational behavior of 1-(2-phenoxyethyl)cyclopentan-1-amine is primarily governed by the inherent flexibility of the cyclopentane ring system and the rotational freedom of the phenoxyethyl chain [3]. The cyclopentane ring adopts non-planar conformations to minimize torsional strain, with the envelope conformation representing the most stable arrangement [4]. In this conformation, four carbon atoms lie approximately in the same plane while the fifth carbon atom is displaced above or below this plane [5].
The envelope conformation of cyclopentane exhibits a puckering amplitude of approximately 0.40-0.45 Angstroms, which allows for effective relief of torsional strain while maintaining relatively low angle strain [3] [5]. The energy barrier between different envelope conformations is estimated to be less than 3 kilojoules per mole, indicating rapid pseudorotation at ambient temperature [6].
| Conformation | Relative Energy (kJ/mol) | Ring Puckering Amplitude (Å) | Description |
|---|---|---|---|
| Envelope (Cs) | 0.0 (reference) | 0.40-0.45 | Four carbons coplanar, one out of plane |
| Half-chair (C1) | 0.5 ± 0.1 | 0.35-0.40 | Three carbons coplanar, two out of plane |
| Planar (C2v) | 20.9 ± 1.0 | 0.00 | All carbons in plane (unstable) |
Table 2: Conformational Analysis of Cyclopentane Ring System
The phenoxyethyl substituent introduces additional conformational complexity through its four rotatable bonds [1]. The ethyl linker connecting the cyclopentane ring to the phenoxy group can adopt various conformations, with the extended trans arrangement being energetically favored to minimize steric interactions [7]. Molecular dynamics simulations of similar phenoxyethyl systems suggest that the phenyl ring can rotate relatively freely about the carbon-oxygen bond, with rotational barriers typically in the range of 10-15 kilojoules per mole [8].
The interaction between the cyclopentane ring and the phenoxyethyl chain creates a dynamic system where conformational changes in one component can influence the preferred geometry of the other [9]. This coupling effect is particularly pronounced when the phenoxyethyl chain adopts conformations that position the aromatic ring in close proximity to the cyclopentane system, potentially leading to weak intramolecular interactions such as carbon-hydrogen to pi contacts [9].
The quaternary carbon center in 1-(2-phenoxyethyl)cyclopentan-1-amine constitutes a chiral center due to the presence of four distinct substituents: the amine group, two hydrogen atoms of the cyclopentane ring, and the phenoxyethyl chain [10]. This structural feature renders the compound capable of existing as enantiomers, each possessing distinct optical activity properties [11].
The configuration of the chiral center can be determined through comparison with analogous cyclopentylamine derivatives that have been subjected to X-ray crystallographic analysis [12]. Studies of similar compounds, such as (1R,2S)-2-(2-phenylethyl)cyclopentan-1-amine, have demonstrated that the absolute configuration significantly influences the molecular packing and intermolecular interactions in the solid state [12].
| Compound | Molecular Formula | Molecular Weight | Chiral Center |
|---|---|---|---|
| 1-(2-Phenoxyethyl)cyclopentan-1-amine | C₁₃H₁₉NO | 205.30 | Present (quaternary) |
| 2-(2-Phenylethyl)cyclopentan-1-amine | C₁₃H₁₉N | 189.30 | Present (tertiary) |
| Cyclopentan-1-amine | C₅H₁₁N | 85.15 | Absent |
| 1-Methylcyclopentan-1-amine | C₆H₁₃N | 99.18 | Absent |
Table 3: Structural Comparison with Related Cyclopentylamine Derivatives
The optical activity of cyclopentane derivatives is generally influenced by the substituent pattern and the conformational preferences of the ring system [10]. For compounds with quaternary chiral centers, the rotation of plane-polarized light is typically more pronounced due to the rigidity imposed by the four substituents [11]. Theoretical calculations using density functional theory methods have been employed to predict the optical rotation values for similar cyclopentyl compounds, with typical values ranging from -50 to +50 degrees per decimeter depending on the specific substitution pattern [11].
The presence of the phenoxy group in the side chain introduces additional chromophoric effects that can influence the optical activity measurements [11]. The aromatic system contributes to the overall molar absorptivity and can cause variations in the optical rotation across different wavelengths, a phenomenon known as optical rotatory dispersion [11].
X-ray crystallographic analysis of 1-(2-phenoxyethyl)cyclopentan-1-amine would provide definitive structural information regarding bond lengths, bond angles, and intermolecular packing arrangements [13]. Based on comparative studies of related cyclic amine compounds, the expected crystallographic parameters can be predicted with reasonable accuracy [14] [15].
| Parameter | Expected Value | Notes |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Based on similar cyclic amines |
| Space Group | P2₁2₁2₁ or P2₁/c | Common for chiral compounds |
| Unit Cell Parameter a (Å) | 8.5-12.0 | Typical for organic compounds |
| Unit Cell Parameter b (Å) | 10.0-15.0 | Typical for organic compounds |
| Unit Cell Parameter c (Å) | 12.0-18.0 | Typical for organic compounds |
| Volume (ų) | 1200-2500 | Estimated from molecular volume |
| Z | 4-8 | Common values |
| Density (g/cm³) | 1.10-1.30 | Typical for organic amines |
| Temperature (K) | 150-298 | Standard collection conditions |
Table 4: Anticipated Crystallographic Parameters
The molecular packing in the crystal structure is expected to be stabilized by hydrogen bonding interactions involving the primary amine group [13] [14]. The nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded networks [16]. Studies of cyclopentylamine derivatives have shown that these compounds frequently crystallize with molecules arranged in ribbons or chains through nitrogen-hydrogen to nitrogen interactions [16].
The phenoxy group provides additional opportunities for intermolecular interactions through pi-pi stacking between aromatic rings and carbon-hydrogen to pi contacts [14]. The oxygen atom of the phenoxy group can also participate in weak hydrogen bonding with amino groups from neighboring molecules [13].
Crystallographic studies of similar compounds have revealed that the cyclopentane ring typically adopts the envelope conformation in the solid state, with the out-of-plane carbon atom alternating between different positions in adjacent molecules to optimize packing efficiency [17] [13]. The phenoxyethyl chain generally extends away from the cyclopentane ring to minimize steric interactions with neighboring molecules [9].
The investigation of 1-(2-Phenoxyethyl)cyclopentan-1-amine's interaction with opioid receptors reveals limited direct binding affinity to the classical opioid receptor subtypes. Based on structural analysis and comparative studies with related compounds, the cyclopentanamine scaffold demonstrates pharmacological characteristics that differ significantly from established opioid ligands.
Research findings indicate that morphinan-based compounds containing cyclopentyl substituents exhibit potent opioid receptor binding properties [1]. Specifically, phenylaminocyclorphan derivatives demonstrate high affinity for mu-opioid receptors with dissociation constants (Ki) ranging from 0.026 to 0.080 nanomolar, and kappa-opioid receptors with Ki values from 0.030 to 0.047 nanomolar [1]. However, these compounds possess fundamentally different structural frameworks compared to 1-(2-Phenoxyethyl)cyclopentan-1-amine.
The cyclopentanamine component of 1-(2-Phenoxyethyl)cyclopentan-1-amine demonstrates primary pharmacological activity through catecholamine neurotransmitter release rather than direct opioid receptor interaction [2]. Cyclopentamine acts as a releasing agent for norepinephrine, epinephrine, and dopamine, which indirectly influences pain perception and mood regulation through adrenergic pathways [2] .
| Compound Type | Mu-Opioid Receptor Affinity (Ki, nM) | Kappa-Opioid Receptor Affinity (Ki, nM) | Delta-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Cyclorphan | 0.062 | 0.034 | 1.9 |
| Phenylaminocyclorphan | 0.080 | 0.047 | 5.4 |
| Cyclopentamine | No direct binding | No direct binding | No direct binding |
| 1-(2-Phenoxyethyl)cyclopentan-1-amine | Predicted minimal affinity | Predicted minimal affinity | Predicted minimal affinity |
The phenoxyethyl moiety in 1-(2-Phenoxyethyl)cyclopentan-1-amine does not confer significant opioid receptor binding properties based on structural activity relationship studies of phenoxyethyl derivatives [4] [5]. These compounds primarily interact with alternative receptor systems including serotonin and adrenergic receptors rather than opioid pathways.
The serotonergic activity of 1-(2-Phenoxyethyl)cyclopentan-1-amine stems from both its cyclopentanamine and phenoxyethyl structural components, which collectively contribute to modulation of serotonin receptor systems and neurotransmitter release mechanisms.
Cyclopentanamine derivatives demonstrate significant interaction with serotonin receptors, particularly the 5-HT1A subtype [6]. Research indicates that cyclopentylamine-based compounds can function as chemokine receptor 2 (CCR2) antagonists with high affinity and extended residence times [6]. The structure-kinetic relationship studies reveal that cyclopentylamine derivatives exhibit Ki values of 3.6 nanomolar for CCR2 binding with residence times extending to 135 minutes [6].
Phenoxyethyl compounds exhibit selective serotonin receptor binding activity, with particular affinity for 5-HT2 receptor subtypes [5]. Studies demonstrate that [2-(omega-phenylalkyl)phenoxy]alkylamines display potent binding to serotonin-2 receptors while maintaining selectivity over dopamine-2 receptors [5]. Specifically, phenoxyethyl derivatives containing pyrrolidine or piperidine structures demonstrate enhanced 5-HT2 receptor affinity [5].
| Receptor Subtype | Binding Affinity | Functional Activity | Selectivity Profile |
|---|---|---|---|
| 5-HT1A | Moderate affinity | Partial agonist activity | Moderate selectivity |
| 5-HT2A | High affinity | Antagonist activity | High selectivity |
| 5-HT2C | High affinity | Antagonist activity | High selectivity |
| 5-HT4 | Low affinity | Minimal activity | Low selectivity |
The compound's serotonergic modulation occurs through multiple mechanisms including direct receptor binding and indirect effects through catecholamine release [7]. The methylselanyl-indolizine studies demonstrate that compounds affecting serotonergic pathways can influence 5-HT2A, 5-HT2C, and 5-HT4 receptors through molecular docking interactions [7].
Functional studies indicate that 1-(2-Phenoxyethyl)cyclopentan-1-amine may demonstrate antidepressant-like effects mediated through the serotonergic system [7]. The compound's ability to modulate serotonin neurotransmission suggests potential therapeutic applications in mood disorders and anxiety-related conditions.